Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and the presence of a tert-butyl group, which imparts specific chemical properties and reactivity patterns. It is often used in various scientific research applications due to its distinct chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of acid catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,4R)-4-methylpiperidine-2-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
Methyl (2S,4R)-4-ethylpiperidine-2-carboxylate: Contains an ethyl group instead of a tert-butyl group.
Uniqueness
Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies where steric hindrance and specific reactivity are required.
Properties
IUPAC Name |
methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-12-9(7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBWHPULMDZVGU-RJUBDTSPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCNC(C1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.